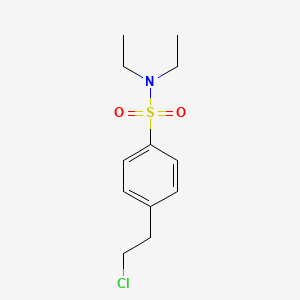
4-(2-Chloroethyl)-N,N-diethyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chloroethyl group and two diethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide typically involves the reaction of N,N-diethylbenzenesulfonamide with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
N,N-diethylbenzenesulfonamide+2-chloroethyl chlorideNaOH, reflux4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide
Industrial Production Methods
In an industrial setting, the production of 4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted sulfonamides with various functional groups.
Oxidation: Sulfone derivatives are the major products.
Reduction: Reduced amines or other related compounds are formed.
Applications De Recherche Scientifique
4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide involves its interaction with cellular targets, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, leading to the inhibition of their function. This can result in the disruption of cellular processes and ultimately cell death. The compound’s ability to alkylate DNA makes it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-chloroethyl)morpholine hydrochloride
- 4-bis(2-chloroethyl)aminophenylacetic acid
- Mustard gas (bis(2-chloroethyl) sulfide)
Uniqueness
4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both a sulfonamide group and a chloroethyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while mustard gas is a potent alkylating agent with severe toxic effects, 4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide is designed to have more controlled and targeted biological effects, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
1018537-40-0 |
|---|---|
Formule moléculaire |
C12H18ClNO2S |
Poids moléculaire |
275.80 g/mol |
Nom IUPAC |
4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO2S/c1-3-14(4-2)17(15,16)12-7-5-11(6-8-12)9-10-13/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
VXKROODYJBYSMG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


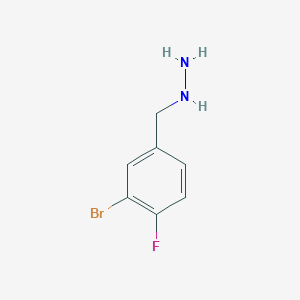

![(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12445693.png)
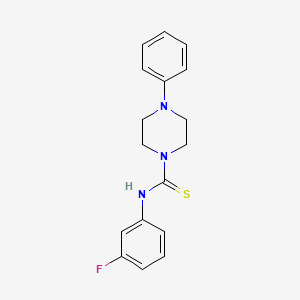

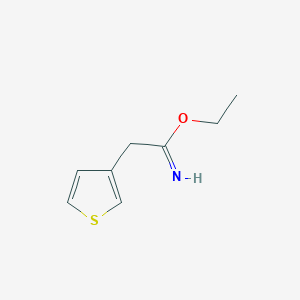
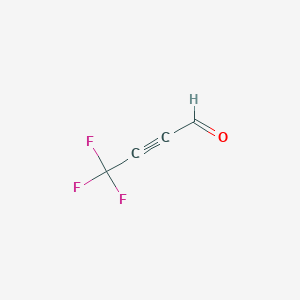
![N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline](/img/structure/B12445722.png)
![3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-onehydrochloride](/img/structure/B12445739.png)

![(2-{2,2-bis[(9Z,12Z)-octadeca-9,12-dien-1-yl]-1,3-dioxolan-4-yl}ethyl)dimethylamine](/img/structure/B12445745.png)
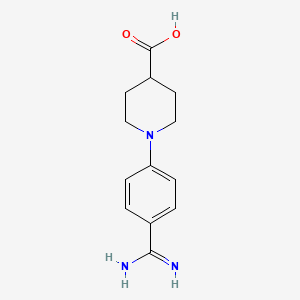
![1-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B12445774.png)

